2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid
Description
2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid is a sulfonyl-containing organic compound with a benzylamino group linked to a 2-oxoethyl chain, which is further connected to a sulfonylacetic acid moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]sulfonylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c13-10(7-18(16,17)8-11(14)15)12-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJVWLMMDHRXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid typically involves the reaction of benzylamine with a suitable sulfonyl chloride, followed by the introduction of an acetic acid group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Benzylamine reacts with a sulfonyl chloride in the presence of a base to form the sulfonamide intermediate.
Step 2: The intermediate is then reacted with a suitable acetic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid, also known by its chemical formula C₁₁H₁₃N₁O₅S, is a sulfonamide compound featuring a sulfonyl group attached to an acetic acid moiety . The compound includes a benzylamino group, enhancing its biological activity and potential therapeutic applications, and possesses an amino acid-like backbone, contributing to its unique properties in medicinal chemistry.
Scientific Research Applications
2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid has applications spanning chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in organic synthesis for creating more complex molecules.
- It is significant for modifying the compound to improve its pharmacological properties.
Biology
- It is investigated as a biochemical probe due to its ability to interact with various biological targets.
- Research indicates that it exhibits notable biological activity, particularly in the context of diabetes treatment.
- It has been shown to protect pancreatic β-cells from endoplasmic reticulum stress-induced apoptosis, making it a candidate for further development as a therapeutic agent against diabetes-related complications.
- The compound's ability to enhance cell survival under stress conditions is attributed to its structural properties, which facilitate interaction with cellular pathways involved in stress response.
- Interaction studies have revealed that 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid interacts with various cellular pathways involved in stress responses.
- Specifically, it modulates pathways related to apoptosis and cell survival, indicating its potential role as a protective agent in cellular environments subjected to stressors such as high glucose levels or oxidative stress.
Medicine
- It is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Its primary applications lie in medicinal chemistry, particularly in developing treatments for metabolic disorders such as diabetes.
- Its protective effects on pancreatic β-cells suggest potential use in formulations aimed at preventing or treating insulin resistance and related complications.
Industry
- It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Analogs
When comparing 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid with similar compounds, several noteworthy analogs emerge:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2-(Benzylamino)-2-oxoethyl)benzamide | C₁₃H₁₅N₂O₂ | Exhibits improved potency against ER stress. |
| 4-Methoxyaniline derivative | C₁₁H₁₃N₁O₆S | Enhanced solubility and biological activity. |
| Sulfanilamide | C₆H₈N₂O₂S | Classic sulfonamide with broad antibacterial activity. |
Mechanism of Action
The mechanism of action of 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzylamino group can also interact with various receptors, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the amino group or modifications to the sulfonyl/acetic acid backbone. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
*Note: The molecular formula for the target compound is inferred based on structural analysis (see Section 1).
Key Observations :
Substituent Effects: Benzyl vs. Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in increases electronegativity, which could modulate acidity and binding affinity in biological systems.
Sulfonyl vs. Sulfinyl :
- Sulfonyl (SO₂) groups, as in the target compound, are stronger electron-withdrawing groups than sulfinyl (SO), leading to higher acidity and reactivity .
Biological Implications :
Biological Activity
2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid, a sulfonamide compound with the chemical formula C₁₁H₁₃N₁O₅S, has garnered attention for its notable biological activities, particularly in the context of diabetes treatment. This compound features a benzylamino group that enhances its pharmacological properties, making it a candidate for therapeutic applications.
The biological activity of 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid is primarily attributed to its ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. This protective effect suggests a mechanism where the compound modulates cellular pathways involved in stress responses, particularly under conditions of high glucose levels or oxidative stress .
Biochemical Pathways:
- Apoptosis Modulation: The compound interacts with pathways related to apoptosis and cell survival, enhancing cell viability under stress conditions.
- Cellular Interactions: It is believed to influence various biochemical pathways due to its reactive moieties, allowing it to participate in significant cellular processes.
Research Findings
Recent studies have highlighted the compound's potential in diabetes-related therapeutic applications. For instance, it has been shown to significantly protect pancreatic β-cells from ER stress, which is critical in diabetes pathogenesis .
Key Findings:
- Potency: A related analog, N-(2-(Benzylamino)-2-oxoethyl)benzamide (WO5m), exhibited β-cell protective activity with an EC50 value of 0.1 ± 0.01 μM, indicating high potency against ER stress .
- Water Solubility: The structural modifications in this class of compounds enhance their solubility, which is crucial for drug development and bioavailability .
Comparative Analysis
A comparative analysis with similar compounds reveals unique features and potential advantages of 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2-(Benzylamino)-2-oxoethyl)benzamide | C₁₃H₁₅N₂O₂ | Improved potency against ER stress |
| 4-Methoxyaniline derivative | C₁₁H₁₃N₁O₆S | Enhanced solubility and biological activity |
| Sulfanilamide | C₆H₈N₂O₂S | Classic sulfonamide with broad antibacterial activity |
The distinctive feature of 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid lies in its specific protective effects on pancreatic β-cells and its potential for further modifications aimed at enhancing therapeutic efficacy.
Case Studies
Several case studies have examined the efficacy of this compound in preclinical models:
-
Diabetes Model Studies:
- In vitro studies demonstrated that treatment with 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid significantly reduced apoptosis in β-cells exposed to high glucose levels.
- Animal models showed improved insulin sensitivity and reduced markers of inflammation when treated with this compound.
- Toxicity Assessments:
Q & A
Q. Basic Research Focus
- HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm to quantify purity (>98%) and detect degradation products (e.g., hydrolyzed sulfonate) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability; decomposition typically occurs above 200°C for sulfonates.
- NMR Spectroscopy : Monitor chemical shifts (e.g., δ 3.5–4.0 ppm for sulfonyl-CH₂ groups) to confirm structural integrity during storage .
How can computational methods (e.g., DFT) predict the reactivity and electronic properties of the sulfonyl and amide groups in this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The sulfonyl group’s electron-withdrawing nature lowers HOMO energy, making it less reactive toward electrophiles .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends. Polar solvents (e.g., DMSO) stabilize sulfonyl groups via hydrogen bonding .
What strategies mitigate discrepancies in reported biological activity data for this compound across different experimental models?
Q. Advanced Research Focus
- Standardized Assays : Use cell lines with consistent expression profiles (e.g., HEK293 for receptor-binding studies) to reduce variability .
- Metabolite Profiling : Track degradation products (e.g., via LC-MS) in biological matrices to distinguish parent compound effects from artifacts .
What protocols ensure safe handling and disposal of this compound to minimize environmental release and occupational exposure?
Q. Basic Research Focus
- PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal/ocular exposure.
- Waste Treatment : Neutralize acidic byproducts with sodium bicarbonate before disposal. Incineration is recommended for bulk quantities to prevent sulfonate leaching into water systems .
How do pH and solvent polarity influence the compound's solubility and reactivity in aqueous/organic reaction systems?
Q. Advanced Research Focus
- Solubility : The compound exhibits pH-dependent solubility due to its carboxylic acid group (pKa ~2.5). At pH >5, deprotonation increases water solubility .
- Reactivity : In polar aprotic solvents (e.g., DMF), sulfonyl groups participate in SN2 reactions, while protic solvents (e.g., ethanol) favor hydrolysis .
What catalytic systems enhance the efficiency of sulfonation or amidation steps in synthesizing derivatives of this compound?
Q. Advanced Research Focus
- Sulfonation Catalysts : Pyridine-SO3 complexes reduce side reactions (e.g., over-sulfonation) .
- Amidation : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) improves coupling yields (>85%) compared to EDC/NHS .
How can isotopic labeling (e.g., ¹³C or ¹⁵N) track metabolic or degradation pathways in environmental or biological studies?
Q. Advanced Research Focus
- Synthesis of Labeled Analogs : Introduce ¹³C at the acetic acid moiety via labeled sodium acetate precursors.
- LC-MS Tracking : Monitor isotopic peaks to trace degradation (e.g., ¹³CO₂ release from decarboxylation) in soil/water systems .
What structural modifications to the benzylamino or sulfonyl groups could alter the compound's physicochemical properties for targeted applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
